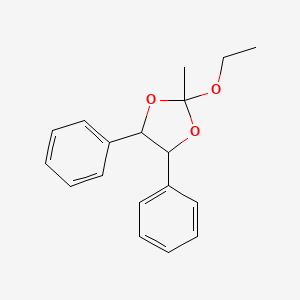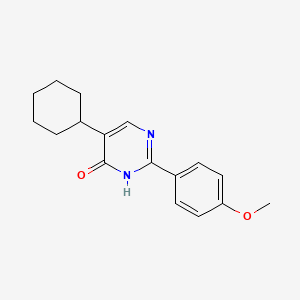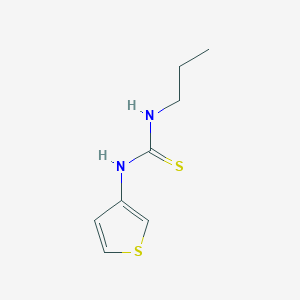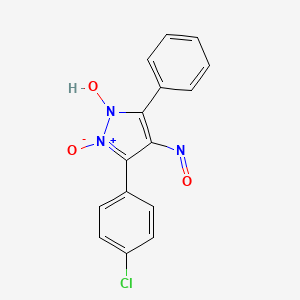![molecular formula C11H14O3S3 B14593400 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one CAS No. 61299-70-5](/img/structure/B14593400.png)
3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of thiophene derivatives with appropriate sulfanyl and hydroxyethyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Applications De Recherche Scientifique
3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
When compared to other thiophene derivatives, 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one stands out due to its unique combination of sulfanyl and hydroxyethyl groups. Similar compounds include:
- 3,3-Bis[(2-hydroxyethyl)sulfanyl]-2-propanol
- 3-(2-hydroxyethylsulfanyl)thiophene
- 2,3-Bis[(2-hydroxyethyl)sulfanyl]thiophene
These compounds share structural similarities but differ in their specific functional groups and overall reactivity, which can influence their applications and properties .
Propriétés
Numéro CAS |
61299-70-5 |
|---|---|
Formule moléculaire |
C11H14O3S3 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
3,3-bis(2-hydroxyethylsulfanyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C11H14O3S3/c12-3-6-16-11(17-7-4-13)8-9(14)10-2-1-5-15-10/h1-2,5,8,12-13H,3-4,6-7H2 |
Clé InChI |
IUPOEXVNVOPFDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)C=C(SCCO)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-[(2-oxo-2-phenylethyl)thio]phenyl]-](/img/structure/B14593323.png)
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)
![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)


![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)





![1-[6-Methyl-3-(prop-1-en-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14593403.png)
![[3-(ethoxycarbonylamino)phenyl] N-hydroxy-N-phenylcarbamate](/img/structure/B14593425.png)
